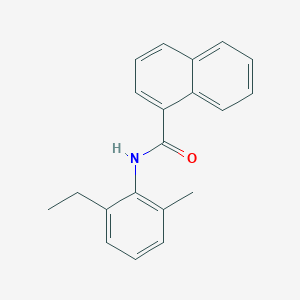

N-(2-ethyl-6-methylphenyl)-1-naphthamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2-ethyl-6-methylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H19NO/c1-3-15-10-6-8-14(2)19(15)21-20(22)18-13-7-11-16-9-4-5-12-17(16)18/h4-13H,3H2,1-2H3,(H,21,22) |

InChI Key |

DHQIEHDBLSQACE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC3=CC=CC=C32)C |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Ethyl 6 Methylphenyl 1 Naphthamide and Its Analogues

Retrosynthetic Analysis of the Naphthamide Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comyoutube.com For N-(2-ethyl-6-methylphenyl)-1-naphthamide, the most logical and strategic disconnection is at the amide C-N bond. This is because amide bonds are among the most common and reliably formed linkages in organic synthesis. growingscience.com

This disconnection approach breaks the target molecule into two key precursors:

1-Naphthoic acid: A carboxylic acid providing the naphthalene (B1677914) moiety.

2-Ethyl-6-methylaniline (B166961): A substituted aniline (B41778) that forms the other half of the amide.

This strategy is advantageous as it simplifies a complex target into two readily accessible or synthetically feasible building blocks. The forward synthesis, therefore, becomes a straightforward amide coupling reaction between these two components.

Amide Bond Formation Strategies for Naphthamides

The formation of the amide bond is the linchpin of the synthesis for this compound. growingscience.com A direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid must be "activated" to make it more electrophilic. growingscience.comfishersci.co.uk This is achieved using a variety of coupling reagents.

Coupling Reagents and Reaction Conditions (e.g., EDCI, DMAP, CDI)

A plethora of coupling reagents has been developed to facilitate amide bond formation with high efficiency. luxembourg-bio.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that readily reacts with the amine.

Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and N,N'-dicyclohexylcarbodiimide (DCC) . fishersci.co.ukrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com The amine then attacks this intermediate to form the amide, generating a urea (B33335) byproduct (which is water-soluble in the case of EDCI, simplifying purification). luxembourg-bio.com

To improve reaction rates and suppress side reactions like racemization, additives are often used in conjunction with carbodiimides. luxembourg-bio.com4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, forming a highly reactive acyl-iminium ion intermediate. nih.gov Other common additives include 1-Hydroxybenzotriazole (HOBt) , which forms a less reactive but more selective HOBt-ester, minimizing side reactions. nih.govresearchgate.net

Another important coupling reagent is Carbonyl-diimidazole (CDI) . It activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate, which then reacts with the amine to form the desired amide. luxembourg-bio.com

The choice of solvent is also critical, with polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dichloromethane (DCM) , and Tetrahydrofuran (THF) being commonly employed due to their ability to dissolve the reactants and facilitate the reaction. fishersci.co.uknumberanalytics.com

Interactive Table: Common Amide Coupling Reagents and Conditions

| Reagent/Additive | Abbreviation | Role | Common Solvents | Typical Conditions |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI, EDC | Coupling Reagent | DCM, DMF, THF | Often used with HOBt. Reaction at 0 °C to room temperature. fishersci.co.uk |

| 4-Dimethylaminopyridine | DMAP | Catalyst/Base | DCM, Acetonitrile (B52724) | Used in catalytic amounts with a primary coupling reagent like a carbodiimide. nih.gov |

| Carbonyl-diimidazole | CDI | Coupling Reagent | THF, DMF | Forms a reactive acyl-imidazolide intermediate. luxembourg-bio.comnih.gov |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Reagent | DCM, THF | Forms an insoluble urea byproduct (DCU) that can be filtered off. luxembourg-bio.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | DMF | Suppresses side reactions and reduces racemization when used with carbodiimides. luxembourg-bio.comnih.gov |

Optimization of Reaction Yields and Selectivity

Achieving high yields and selectivity in amide bond formation requires careful optimization of several factors. numberanalytics.com Key variables include temperature, solvent, reactant concentration, and the choice of coupling agent and base. numberanalytics.comresearchgate.net

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of sensitive functional groups. numberanalytics.com Reactions are often started at a lower temperature (e.g., 0 °C) and allowed to warm to room temperature. fishersci.co.uk

Solvent: The solvent can significantly influence the solubility of reactants and the stability of intermediates. numberanalytics.com A systematic screening of solvents is often necessary to find the optimal medium for a specific pair of carboxylic acid and amine. researchgate.net

Concentration: Reactant concentration can affect the reaction rate. While higher concentrations may speed up the reaction, they can also increase the likelihood of side reactions. numberanalytics.com

Substrate Reactivity: The electronic nature of the reactants plays a crucial role. For instance, electron-deficient anilines (less nucleophilic) can be sluggish to react, often requiring more potent coupling systems (e.g., EDC/DMAP with catalytic HOBt) or harsher conditions to achieve good yields. nih.gov

Challenges in amide synthesis include low yields and lack of selectivity. numberanalytics.com For example, different literature sources report yields ranging from 32.0% to 91.4% for the same amide coupling reaction, highlighting the sensitivity of the outcome to specific conditions. rsc.org Therefore, a systematic approach to optimizing reaction parameters is essential to ensure a robust and reproducible synthesis. researchgate.net

Functionalization of the Naphthalene Moiety

The ability to modify the naphthalene core of this compound is key to creating analogues with varied properties. This requires robust methods for both synthesizing the initial naphthoic acid precursor and for performing selective chemical transformations on the naphthalene ring system.

Strategies for Naphthoic Acid Precursor Synthesis

1-Naphthoic acid, the key precursor for the naphthalene portion of the target molecule, can be synthesized through several established routes:

Grignard Reaction: A classic method involves the carboxylation of a Grignard reagent. 1-Bromonaphthalene is reacted with magnesium to form 1-naphthylmagnesium bromide, which is then treated with carbon dioxide to yield 1-naphthoic acid upon acidic workup. wikipedia.org

Hydrolysis of a Nitrile: 1-Naphthonitrile can be hydrolyzed to 1-naphthoic acid using a strong base like sodium hydroxide (B78521) in alcohol at elevated temperatures, or with a mixture of sulfuric acid and acetic acid. prepchem.com

Oxidation of 1-Alkylnaphthalenes: A common industrial approach involves the oxidation of 1-methylnaphthalene. However, this often requires heavy metal catalysts and strong oxidants. google.com A laboratory-scale synthesis describes the oxidation of 1-acetonaphthone using iodine and tert-butyl hydroperoxide (TBHP) to produce 1-naphthoic acid in good yield. chemicalbook.com

Direct Carboxylation: An environmentally friendly method involves the direct carboxylation of naphthalene with carbon dioxide using a Lewis acid catalyst, such as aluminum chloride or iron chloride. This method boasts high atom economy and avoids harsh oxidants. google.com

Regioselective Functionalization of Naphthalene Systems

Controlling the position of new functional groups on the naphthalene ring is a significant challenge in synthetic chemistry. researchgate.net Modern methods often rely on directing groups to achieve high regioselectivity through C-H activation. nih.govanr.fr

The naphthalene system is prone to electrophilic substitution, but controlling the position can be difficult. researchgate.net More advanced strategies offer precise control:

Directing Group Strategies: A functional group already present on the ring, such as a carbonyl or amide, can direct a metal catalyst (commonly palladium or rhodium) to activate a specific C-H bond. nih.govanr.fr For a 1-substituted naphthalene, this allows for targeted functionalization at various positions, including the challenging peri- (C8) and ortho- (C2) positions. anr.fr

Catalyst-Controlled Selectivity: The choice of catalyst and ligands can dictate the site of functionalization. For instance, rhodium catalysts have been used for the β-selective (C6/C7) alkenylation of naphthalene, achieving high β:α ratios. researchgate.net

Remote Functionalization: Highly specialized methods have been developed for functionalizing positions that are distant from existing groups. For example, a ruthenium-catalyzed process using a tertiary phosphine (B1218219) directing group enables the selective functionalization of the remote C5 position. exlibrisgroup.com

These regioselective techniques are powerful tools for creating a library of this compound analogues, where substituents can be precisely installed on the naphthalene core to modulate biological activity or physical properties.

Synthesis of the 2-Ethyl-6-methylphenyl Amine Precursor

The precursor, 2-ethyl-6-methylaniline (also known as 6-ethyl-o-toluidine), is a critical intermediate in the synthesis of this compound. chemicalbook.comchembk.com The primary and most established method for its industrial and laboratory synthesis is the ortho-alkylation of o-toluidine (B26562) with ethylene (B1197577). chembk.comgoogle.com This reaction is typically catalyzed by metal-based catalysts under high temperature and pressure.

A common catalyst employed for this transformation is triethyl aluminum. google.com In this process, o-toluidine and ethylene react in the presence of the catalyst at temperatures ranging from 250-350 °C and pressures of 3.8-5.6 MPa. google.com An advantage of this method is the ability to recycle the catalyst by high-vacuum separation from the product mixture, which enhances the economic and environmental viability of the process. google.com

Another catalytic system for the ortho-alkylation of anilines involves the use of a Lewis acid, such as a calcium(II) salt, in conjunction with hexafluoroisopropanol (HFIP). acs.org This system has demonstrated high selectivity for ortho-C-alkylation of various aniline derivatives with alkenes. acs.org More traditional acid catalysts like trifluoromethanesulfonic acid (CF3SO3H) have also been shown to effectively catalyze the ortho-alkylation of anilines with styrenes, offering a route to anilines with bulky substituents. nih.gov

Alternative approaches include the Cp*Co(III)-catalyzed C-H alkylation of anilides, where the amide group directs the ortho-alkylation. rsc.org While this method is highly efficient for certain substrates, the direct alkylation of o-toluidine remains the most direct route to 2-ethyl-6-methylaniline. A patent also describes a process for synthesizing a derivative of 2-ethyl-6-methylaniline starting from the reaction of 2-ethyl-6-methyl aniline with (R)-epichlorohydrin. google.com

Table 1: Synthetic Methods for 2-Ethyl-6-methylaniline

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-Toluidine | Ethylene | Triethyl aluminum, 250-350 °C, 3.8-5.6 MPa | 2-Ethyl-6-methylaniline | google.com |

| Aniline Derivatives | Alkenes | Ca(NTf2)2 / HFIP | ortho-Alkylated Anilines | acs.org |

The final step to obtain the title compound, this compound, involves the acylation of 2-ethyl-6-methylaniline with 1-naphthoyl chloride. This is a standard amide bond formation reaction. 1-Naphthoyl chloride can be prepared from 1-naphthoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comguidechem.com The subsequent reaction of 1-naphthoyl chloride with 2-ethyl-6-methylaniline, typically in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as dichloromethane, yields the final product. chemicalbook.com

Derivatization and Scaffold Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, these studies would involve systematic modifications of its core structure to identify key structural features that influence its activity.

The naphthalene moiety is a key component that can be modified to explore its impact on biological activity. Research on related naphthamide derivatives provides insights into potential modifications. For instance, in a series of N-arylnaphthylamine derivatives designed as amyloid aggregation inhibitors, various substituents were introduced onto the naphthalene ring. nih.gov

In a study of naphthamides as dopamine (B1211576) D3 receptor ligands, the naphthalene ring was substituted with bromo and methoxy (B1213986) groups. acs.org Specifically, a 4-bromo-1-methoxy-2-naphthamide scaffold was utilized. acs.org Such substitutions can influence the electronic properties and steric profile of the molecule, potentially affecting receptor binding or other biological interactions. The position of substitution on the naphthalene ring is also a critical factor, as demonstrated in studies of naphthalene-chalcone hybrids where substitution at the second position was found to enhance activity. google.com

Table 2: Examples of Naphthalene Ring Modifications in Naphthamide Analogues

| Base Scaffold | Substitution Pattern | Resulting Compound Class | Investigated Activity | Reference |

|---|---|---|---|---|

| N-Arylnaphthylamine | Varied substituents | Amyloid aggregation inhibitors | Inhibition of Aβ fibril aggregation | nih.gov |

| Naphthamide | 4-Bromo-1-methoxy | Dopamine D3 receptor ligands | Dopamine D2/D3 receptor binding | acs.org |

In studies of 1-aryl-1H-naphtho[2,3-d] acs.orgnih.govrsc.orgtriazole-4,9-dione derivatives, a range of substitutions on the N-aryl ring were explored, including fluoro, chloro, and methyl groups at various positions. The compound with a 3-chloro-4-fluorophenyl group displayed the most potent activity. nih.gov These examples underscore the importance of systematically exploring the electronic and steric effects of substituents on the N-aryl ring to optimize biological activity.

Table 3: N-Aryl Group Substituent Variations in Related Amide Scaffolds

| Scaffold Class | N-Aryl Substituent Examples | Key Findings | Reference |

|---|---|---|---|

| Anthranilic Acid Derivatives | -CF3, -Cl at 2', 3', 4' positions | Position-dependent activity effects | pharmacy180.com |

| Naphthotriazolediones | -F, -Cl, -CH3 at various positions | 3-Chloro-4-fluorophenyl group showed high potency | nih.gov |

The replacement of the naphthalene ring with a heterocyclic system is a common strategy in medicinal chemistry, known as bioisosteric replacement, to improve pharmacological properties. acs.org For instance, quinoline (B57606) and quinoxaline (B1680401) are often considered bioisosteres of naphthalene. nih.govresearchgate.net Studies on quinoline-2-carboxamides, as isosteres of naphthalene-2-carboxamides, have shown that these heterocyclic analogues can exhibit significant biological activities, such as antimycobacterial properties. mdpi.com

In the development of ABCG2 modulators, a benzanilide (B160483) core was successfully replaced with a more stable N-(biphenyl-3-yl)quinoline carboxamide structure, demonstrating the utility of this bioisosteric approach. nih.gov Furthermore, novel quinoline and naphthalene derivatives have been designed and synthesized with the aim of creating potent antimycobacterial agents, inspired by the structures of existing drugs. researchgate.net The incorporation of heterocyclic rings can introduce new hydrogen bonding sites, alter the electronic distribution, and improve pharmacokinetic properties.

Another approach involves fusing heterocyclic rings to the core structure. For example, in the design of potent antitumor agents, quinoline and naphthyridine derivatives have been explored, where specific substitutions on these heterocyclic systems were found to be crucial for activity. mdpi.com

Table 4: Heterocyclic Bioisosteres for the Naphthalene Ring

| Original Ring | Bioisosteric Replacement | Example Compound Class | Investigated Activity | Reference |

|---|---|---|---|---|

| Naphthalene | Quinoline | Quinoline-2-carboxamides | Antimycobacterial, PET inhibition | mdpi.com |

| Benzanilide | N-(Biphenyl-3-yl)quinoline carboxamide | ABCG2 modulators | ABCG2 inhibition | nih.gov |

Biological Activity Profiling and Target Identification for Naphthamide Analogues

Inhibition of Receptor Tyrosine Kinases (RTKs)

Naphthamide analogues have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), a class of enzymes that play a crucial role in cellular signaling pathways governing growth, differentiation, and metabolism. capes.gov.br Dysregulation of RTK signaling is a common feature in many cancers, making them a prime target for therapeutic intervention. capes.gov.brnih.gov Specifically, certain naphthamide compounds have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tandfonline.comnih.gov The inhibition of the VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy. tandfonline.comnih.govnih.gov Research has led to the design and synthesis of novel naphthamide series that function as potent, ATP-competitive inhibitors of VEGFR-2. tandfonline.comnih.gov

Enzymatic assays are crucial for determining the direct inhibitory effect of a compound on the kinase activity of a target protein. In these assays, several naphthamide derivatives have shown high-potency inhibition of VEGFR-2. For instance, compound 14c , a representative of one naphthamide series, exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.5 nM against VEGFR-2. tandfonline.comnih.gov Another analogue, 3k , from an anilinopyrimidine-based naphthamide series, showed even greater potency with an IC₅₀ value of 0.5 nM in enzymatic assays. nih.gov A representative naphthamide, referred to as compound 2 , also demonstrated an IC₅₀ of 0.5 nM for VEGFR-2. tandfonline.com

Table 1: VEGFR-2 Enzymatic Inhibition by Naphthamide Analogues

| Compound | VEGFR-2 Enzymatic IC₅₀ (nM) |

|---|---|

| 14c | 1.5 tandfonline.comnih.gov |

| 3k | 0.5 nih.gov |

| 2 | 0.5 tandfonline.com |

To determine if the enzymatic inhibition translates into cellular effects, proliferation assays are conducted, often using Human Umbilical Vein Endothelial Cells (HUVECs). The VEGF-mediated signaling in these cells is critical for the formation of new blood vessels. tandfonline.com Naphthamide analogues have proven effective at inhibiting the proliferation of these cells. Compound 14c displayed potent activity in a HUVEC cellular proliferation assay, with an IC₅₀ value of 0.9 nM. tandfonline.comnih.gov Similarly, compound 3k inhibited VEGF-induced HUVEC proliferation with an IC₅₀ of 9.8 nM. nih.gov Compound 2 was also effective, inhibiting VEGF-induced HUVEC proliferation with an IC₅₀ of 8 nM. tandfonline.com

Table 2: Inhibition of HUVEC Proliferation by Naphthamide Analogues

| Compound | HUVEC Proliferation IC₅₀ (nM) |

|---|---|

| 14c | 0.9 tandfonline.comnih.gov |

| 3k | 9.8 nih.gov |

| 2 | 8 tandfonline.com |

The tube formation assay is a widely used in vitro model to evaluate a compound's anti-angiogenic properties by measuring the formation of tubular structures by endothelial cells. acs.orgsigmaaldrich.com This assay provides critical evidence for a drug's potential to inhibit angiogenesis. acs.org Studies have shown that potent naphthamide analogues effectively block this process. At the nanomolar level, compound 14c was found to effectively inhibit the tube formation of HUVECs. tandfonline.comnih.govnih.gov Likewise, compound 3k was also shown to be an effective inhibitor of angiogenesis in the HUVEC tube formation assay. nih.gov

Table 3: Kinase Selectivity Profile of Compound 14c

| Kinase Target | IC₅₀ (nM) |

|---|---|

| VEGFR-2 | 1.5 tandfonline.com |

| PDGFR-β | 4.6 tandfonline.com |

| RET | 20.2 tandfonline.com |

| VEGFR-1 | 35.1 tandfonline.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Histone Deacetylase (HDAC) Inhibition by Naphthamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov The inhibition of HDACs has emerged as a valid therapeutic strategy in oncology, as it can induce histone hyperacetylation, reactivate suppressed genes, and lead to cell cycle arrest or apoptosis in tumor cells. acs.org

While direct studies on N-(2-ethyl-6-methylphenyl)-1-naphthamide as an HDAC inhibitor are not prevalent, the broader class of benzamide (B126) derivatives is recognized for its utility as HDAC inhibitors. nih.gov The benzamide functional group is capable of chelating with the zinc ion located at the active site of HDAC enzymes, a key interaction for inhibitory activity. nih.gov The naphthamide structure, which incorporates an amide moiety, shares this key pharmacophoric feature.

Exploration of Other Potential Biological Activities in Related Naphthamide Scaffolds

While the primary focus of drug discovery campaigns involving naphthamide analogues often revolves around a specific therapeutic target, the inherent versatility of the naphthamide scaffold has led to the exploration of its potential across a diverse range of biological activities. This section delves into the documented anti-mycobacterial, photosynthetic electron transport inhibitory, and broader protein kinase inhibitory activities of structurally related naphthamide compounds.

Anti-mycobacterial Activity

The global health threat posed by tuberculosis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB), necessitates the discovery of novel anti-mycobacterial agents. nih.gov In this context, scaffolds structurally related to naphthamides, such as naphthofuroquinones and 1,8-naphthyridine-3-carbonitriles, have emerged as promising areas of investigation. nih.govrsc.org

Researchers have synthesized and evaluated various derivatives of these related scaffolds for their efficacy against different strains of Mycobacterium. For instance, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were tested for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). rsc.orgnih.gov The results revealed a range of potencies, with some compounds exhibiting significant anti-tuberculosis activity. rsc.orgnih.gov

One notable compound from these studies, ANA-12, demonstrated a prominent minimum inhibitory concentration (MIC) of 6.25 μg/mL. rsc.orgnih.gov Other analogues, including ANC-2, ANA-1, ANA 6–8, and ANA-10, also showed moderate to good activity with MIC values of 12.5 μg/mL. rsc.orgnih.gov Further investigation into the mechanism of action for some of these active compounds suggests the potential inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. rsc.orgnih.gov

In a separate line of research, naphthofuroquinone derivatives have demonstrated potent anti-mycobacterial effects against both drug-sensitive and drug-resistant MTB strains. nih.gov One derivative, methyl 5-[2-(dimethylamino)ethoxy]-7,12-dioxo-7,12-dihydrodinaphtho[1,2-b:2',3'-d]furan-6-carboxylate (DFC2), exhibited strong activity with MIC values ranging from 0.19-0.39 μg/ml to 0.78-1.56 μg/ml against all tested MTB strains. nih.gov Importantly, DFC2 also showed the ability to reduce the number of intracellular M. tuberculosis in a dose-dependent manner within macrophages, a critical aspect for treating tuberculosis. nih.gov

Table 1: Anti-mycobacterial Activity of Selected Naphthyridine and Naphthofuroquinone Analogues

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 rsc.orgnih.gov |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 rsc.orgnih.gov |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 rsc.orgnih.gov |

| ANA 6-8 | Mycobacterium tuberculosis H37Rv | 12.5 rsc.orgnih.gov |

| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 rsc.orgnih.gov |

| DFC2 | M. tuberculosis H37Ra, H37Rv, and drug-resistant strains | 0.19-1.56 nih.gov |

Photosynthetic Electron Transport Inhibition

The naphthamide scaffold has also been investigated for its potential as a herbicide by targeting the photosynthetic process in plants. Specifically, researchers have explored the ability of naphthamide analogues to inhibit photosynthetic electron transport (PET). nih.govmdpi.com The mechanism of action for many herbicides involves binding to photosystem II (PS II) and interrupting the flow of electrons, which ultimately disrupts the plant's ability to produce energy. mdpi.com

Studies on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides revealed that certain substitution patterns on the anilide ring led to significant PET-inhibiting activity in spinach chloroplasts. nih.gov The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to cause a 50% decrease in the oxygen evolution rate. nih.gov

Among the tested compounds, N-(3,5-difluorophenyl)-, N-(3,5-dimethylphenyl)-, N-(2,5-difluorophenyl)-, and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides were the most potent, with IC50 values around 10 µM. nih.gov Further investigations into methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides showed more moderate activity, with N-(3,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide being the most active in that series with an IC50 of 24.5 µM. mdpi.com These findings suggest that the electronic properties and lipophilicity of the substituents on the anilide ring play a crucial role in determining the PET-inhibiting activity. nih.govmdpi.com

Table 2: Photosynthetic Electron Transport (PET) Inhibitory Activity of Selected 3-Hydroxynaphthalene-2-carboxamide Analogues

| Compound | Test System | IC50 (µM) |

|---|---|---|

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 nih.gov |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 nih.gov |

| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 nih.gov |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | ~10 nih.gov |

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | 24.5 mdpi.com |

Broader Protein Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern oncology, and the naphthamide scaffold has proven to be a valuable template for the design of potent kinase inhibitors. nih.govnih.gov In particular, significant research has focused on the development of naphthamide-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. nih.gov

The design of these inhibitors often involves a "hybrid" approach, combining structural features from known kinase inhibitors with the naphthamide core. nih.gov This strategy has led to the discovery of highly potent compounds. For example, one study reported a series of naphthamides as potent VEGFR-2 inhibitors, with compound 14c exhibiting an IC50 of 1.5 nM in an enzymatic assay and 0.9 nM in a cellular proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

Kinase selectivity profiling of 14c revealed that it also inhibited other kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), and RET, indicating it is a multi-targeted inhibitor. nih.gov Another study on N-arylnaphthamides also identified potent VEGFR inhibitors, with some compounds showing nanomolar efficacy. nih.gov The development of N-alkyl and N-unsubstituted naphthamides further refined the selectivity profile against a panel of tyrosine and serine/threonine kinases. nih.gov These findings underscore the potential of the naphthamide scaffold to generate highly effective and selective protein kinase inhibitors for cancer therapy. nih.govnih.gov

Mechanistic Elucidation of Naphthamide Mediated Biological Effects

Molecular Mechanism of Kinase Inhibition

The inhibitory action of N-(2-ethyl-6-methylphenyl)-1-naphthamide and its analogs stems from their direct interaction with the ATP-binding site of protein kinases, particularly VEGFR-2. This interaction prevents the phosphorylation of the kinase, thereby blocking its enzymatic activity and downstream signaling.

Research on a potent analog, designated as compound 14c, reveals that the naphthamide moiety functions as an ATP-competitive inhibitor. These inhibitors are designed to occupy the same catalytic site on VEGFR-2 that adenosine triphosphate (ATP) would normally bind to. The binding is facilitated by the formation of key hydrogen bonds with specific amino acid residues within the kinase's active site. Notably, the naphthamide moiety occupies a similar region to the N,N'-diaryl urea (B33335) moiety of the well-characterized inhibitor Linifanib, which forms crucial hydrogen bonds with the amino acid residues Aspartate 1046 (Asp1046) and Glutamate 885 (Glu885). By competitively binding to this site, the naphthamide compound physically obstructs ATP from accessing the kinase, thereby preventing the transfer of a phosphate group and inhibiting the receptor's activation.

A key aspect of the mechanism for this class of inhibitors is their ability to stabilize an inactive conformation of the kinase. Specifically, they bind to and favor the "DFG-out" conformation of VEGFR-2. The DFG motif (Aspartate-Phenylalanine-Glycine) is a highly conserved sequence in protein kinases that is part of the activation loop. In its active "DFG-in" state, the kinase is ready to bind ATP and perform its catalytic function.

However, this compound and related compounds force the DFG motif to flip outwards. This "DFG-out" conformation is incompatible with ATP binding. This induced conformational change exposes an adjacent hydrophobic pocket, which the inhibitor can then occupy, further stabilizing this inactive state. This mechanism not only prevents ATP binding but also locks the enzyme in a dormant state, providing a robust mode of inhibition.

Cellular Signaling Pathway Perturbations

By directly inhibiting VEGFR-2 at the molecular level, this compound triggers a cascade of effects within the cell, disrupting the signaling pathways that drive angiogenesis.

VEGF-mediated signaling is the primary pathway responsible for angiogenesis. This process initiates when VEGF binds to and activates VEGFR-2, leading to receptor dimerization and autophosphorylation. This activation triggers multiple downstream pathways that are essential for the formation of new blood vessels.

The inhibition of VEGFR-2 by the naphthamide compound effectively blocks this initial activation step. This prevents the autophosphorylation of the receptor, thereby halting the entire downstream signaling cascade. As a result, the endothelial responses promoted by VEGF, such as proliferation, migration, and survival, are suppressed.

The blockade of VEGF/VEGFR-2 signaling has profound effects on the behavior of endothelial cells. A potent naphthamide analog, compound 14c, demonstrated high efficacy in cellular assays, inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with a very low IC50 value. This indicates a direct impact on the pathways controlling cell division and growth.

Furthermore, these compounds effectively inhibit angiogenesis in functional assays. Compound 14c was shown to block the formation of tube-like structures by HUVECs at nanomolar concentrations, a critical step in the formation of new blood vessels that requires cell migration and organization. This demonstrates that the compound's disruption of survival and migration pathways translates into a potent anti-angiogenic effect.

| Target | IC50 Value (nM) |

|---|---|

| VEGFR-2 Enzymatic Assay | 1.5 |

| HUVEC Cellular Proliferation | 0.9 |

Investigation of Multi-Target Inhibition Mechanisms

Kinase selectivity profiling has revealed that this compound and its analogs are not exclusively selective for VEGFR-2 but exhibit a multi-targeted inhibition profile. Compound 14c, for instance, was identified as a multitargeted inhibitor that also shows good potency against other related receptor tyrosine kinases.

Specifically, it demonstrated inhibitory activity against VEGFR-1, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and the RET proto-oncogene. The inhibition of multiple pro-angiogenic receptors like VEGFR-1 and PDGFR-β can contribute to a more comprehensive blockade of tumor angiogenesis, potentially offering a more effective therapeutic outcome. This multi-target profile is a common feature of many small-molecule kinase inhibitors used in oncology.

| Target Kinase | Inhibitory Potency |

|---|---|

| VEGFR-2 | High (IC50 = 1.5 nM) |

| VEGFR-1 | Good |

| PDGFR-β | Good |

| RET | Good |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Naphthalene (B1677914) Ring Substitutions

The naphthalene ring serves as a crucial scaffold in a variety of biologically active compounds. Its extended aromatic system and lipophilic nature significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties. The introduction of substituents onto this ring system can dramatically alter the electronic and steric profile of the entire molecule, thereby modulating its activity.

Influence of Substituent Nature (e.g., electronic, steric)

Research into related N-aryl-carboxamides has shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact activity. For instance, in a series of N-phenylacetamide derivatives containing a 1,2,4-triazole (B32235) moiety, the electronic properties of substituents on the phenyl ring were found to be critical for fungicidal activity. nyxxb.cn While this study focused on the N-phenyl ring, the principles of substituent effects on aromatic systems are broadly applicable. The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance activity by modifying the electronic density of the aromatic system, which may be crucial for binding to target proteins.

Steric bulk is another critical factor. The size and shape of the substituent can influence the compound's ability to fit into the binding pocket of a biological target. Large, bulky substituents may cause steric hindrance, preventing optimal binding and reducing activity. Conversely, in some cases, a certain degree of steric bulk may be necessary for proper orientation within the active site.

Positional Effects of Substituents on Activity

The position of substituents on the naphthalene ring is as critical as their nature. The specific location of a functional group can dictate the directionality of its electronic and steric effects, thereby influencing the molecule's interaction with its biological target.

In studies of related naphthalimide derivatives, the position of substituents has been shown to be a key determinant of their anti-tumor activity. While not a direct analog, the principles of positional isomerism affecting biological activity are relevant. For example, in a series of aminophenazine-1-carboxylate derivatives, the position of the amino group on the phenazine (B1670421) ring system significantly influenced their fungicidal properties. nih.gov Compounds with the amino group at the 6-position exhibited excellent activity against certain fungi, while other positional isomers were less effective. nih.gov This highlights that even subtle changes in the substitution pattern on a polycyclic aromatic system can lead to profound differences in biological response.

For N-(2-ethyl-6-methylphenyl)-1-naphthamide, substitutions at different positions of the naphthalene ring would be expected to yield a range of activities. For instance, a substituent at the 4-position might have a different electronic influence on the amide carbonyl compared to a substituent at the 5- or 8-position, which could in turn affect the binding affinity to a target enzyme or receptor.

Modifications of the Amide Linker and its Impact on Biological Activity

The amide linker is a central feature of this compound, providing structural rigidity and a key hydrogen bonding motif. Modifications to this linker can have a profound impact on the compound's biological activity by altering its conformation, flexibility, and ability to interact with target macromolecules.

Replacing the amide bond with other functional groups, such as an ester, a thioamide, or a reversed amide, would significantly change the electronic distribution and hydrogen bonding capacity of the molecule. For example, the replacement of an amide with a thioamide in related structures has been shown to alter biological activity, sometimes leading to enhanced potency due to the different electronic and steric properties of sulfur compared to oxygen.

Furthermore, the introduction of substituents on the amide nitrogen can also modulate activity. In the context of the herbicide Metolachlor, which contains an N-alkoxyalkyl-N-(2-ethyl-6-methylphenyl)acetamide structure, the nature of the N-substituent is critical for its herbicidal efficacy. google.com This suggests that for this compound, N-alkylation or N-acylation could lead to analogs with different biological profiles.

The following table illustrates the impact of modifying the group attached to the N-phenylacetamide core on fungicidal activity, drawing from research on related compounds.

| Compound ID | R Group (Modification from N-phenylacetamide) | Fungus | EC50 (mg/L) | Reference |

| 6a | -CH2-O-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl) | Rhizoctonia solani | 6.96 | nyxxb.cn |

| 6j | -CH2-O-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl) with 4-Cl on phenyl | Bipolaris maydis | 0.15 | nyxxb.cn |

| Diniconazole (Control) | - | Rhizoctonia solani | 1.88 | nyxxb.cn |

| Diniconazole (Control) | - | Bipolaris maydis | 0.12 | nyxxb.cn |

This data indicates that modifications to the group attached to the acetamide (B32628) nitrogen can significantly influence fungicidal potency and spectrum.

Structure-Activity Relationships of the N-(2-ethyl-6-methylphenyl) Moiety

The N-(2-ethyl-6-methylphenyl) moiety is a key feature that dictates the steric and lipophilic properties of the molecule. The ortho-disubstitution pattern on the phenyl ring is particularly important for biological activity, as it often induces a twisted conformation relative to the plane of the amide linker.

Role of Ethyl and Methyl Groups on Potency and Selectivity

The presence of the ethyl and methyl groups at the 2- and 6-positions of the phenyl ring is critical for the biological activity of this class of compounds. This specific substitution pattern is found in a number of commercial herbicides and fungicides, suggesting its importance for interacting with specific biological targets.

In studies on carboxin-related carboxamides, it was found that compounds with hydrophobic branched alkyl groups at the ortho position of the N-phenyl group exhibited high and broad-spectrum fungicidal activity. This is directly relevant to the 2-ethyl-6-methyl substitution pattern. The size and lipophilicity of these alkyl groups are crucial for binding to the target site, which in the case of carboxin (B1668433) derivatives is the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

The relative size of the ethyl and methyl groups may also contribute to selectivity. A subtle change, such as replacing the ethyl group with another alkyl group, could alter the binding affinity and selectivity towards different biological targets. For instance, in a patent on haloacetamide herbicides, the nature of the substituents on the N-aryl ring was shown to be critical for herbicidal efficacy and crop safety.

The following table, based on data for related fungicidal carboxamides, illustrates the effect of ortho-alkyl substitution on the N-phenyl ring.

| Compound Structure | R1 | R2 | Biological Target | Activity | Reference |

| Carboxin Analog | H | H | Succinate Dehydrogenase | Moderate | |

| Carboxin Analog | CH3 | H | Succinate Dehydrogenase | High | |

| Penthiopyrad | 1,3-dimethylbutyl | H (on thienyl ring) | Succinate Dehydrogenase | High and Broad-Spectrum | researchgate.net |

This demonstrates the importance of the size and nature of the alkyl substituents on the N-aryl moiety for fungicidal activity.

Exploration of Aryl Ring Variations

Replacing the 2-ethyl-6-methylphenyl ring with other aryl or heteroaryl systems can lead to significant changes in biological activity. The electronic and steric properties of the aryl ring, as well as its ability to form specific interactions with the target, are key determinants of potency.

In the development of succinate dehydrogenase inhibitor (SDHI) fungicides, various N-aryl groups have been explored. For example, N-(biphenyl-2-yl) and N-(1,1,3-trimethylindan-4-yl) carboxamides have shown high fungicidal activities. researchgate.net Furthermore, replacing the phenyl ring with a thiophene (B33073) ring, as in the case of the fungicide penthiopyrad, has led to potent and broad-spectrum agents. researchgate.net

These examples underscore the importance of the N-aryl moiety in defining the biological profile of this class of compounds. The exploration of different aryl and heteroaryl rings is a common strategy in drug and pesticide discovery to optimize activity, selectivity, and pharmacokinetic properties.

Stereochemical Considerations in Naphthamide Derivatives

The spatial arrangement of atoms and functional groups within a molecule, known as stereochemistry, can have a profound impact on its physical, chemical, and biological properties. In the context of naphthamide derivatives, and specifically concerning this compound, a significant stereochemical feature arises from the phenomenon of atropisomerism.

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond. youtube.com In the case of this compound, the single bond connecting the naphthalene ring system to the nitrogen atom of the amide group is subject to restricted rotation. This restriction is due to the steric hindrance caused by the bulky substituents on both the naphthyl and the phenyl rings. Specifically, the ortho-substituents on the phenyl ring (the ethyl and methyl groups) and the peri-hydrogen on the naphthalene ring create a significant energy barrier to free rotation.

This hindered rotation gives rise to two stable, non-superimposable stereoisomers known as atropisomers. These atropisomers exist as a pair of enantiomers that can, in principle, be separated. The stability of these atropisomers is dependent on the magnitude of the rotational energy barrier; a sufficiently high barrier allows for the isolation of the individual enantiomers at room temperature. youtube.com The existence of such stable atropisomers has been observed in various N,N'-diaryl derivatives and is a key consideration in the design and synthesis of new chemical entities. researchgate.net

The biological activity of atropisomeric compounds can differ significantly between enantiomers. This is because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one atropisomer may exhibit a higher affinity or efficacy for a specific biological target compared to its enantiomer. This differential activity underscores the importance of considering and, where possible, isolating and testing individual atropisomers during drug discovery and development.

The synthesis of single atropisomers of naphthamides can be achieved through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis. Dynamic kinetic resolution is a powerful technique that has been successfully applied to the synthesis of axially chiral naphthamides, yielding products with high enantioselectivity. nih.gov Such methods are crucial for accessing enantiomerically pure compounds to enable the study of their distinct biological properties.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Naphthamide derivatives have been identified as potent inhibitors of VEGFR-2.

A hypothetical docking study of N-(2-ethyl-6-methylphenyl)-1-naphthamide into the ATP-binding site of VEGFR-2 would likely show key interactions. The naphthyl group could engage in hydrophobic interactions within the binding pocket, while the amide linker could form hydrogen bonds with backbone residues of the hinge region, a common feature for kinase inhibitors. The substituted phenyl ring would likely occupy another hydrophobic pocket, with the ethyl and methyl groups contributing to the binding affinity through van der Waals forces.

A representative, though distinct, naphthamide compound, 14c , has been shown to exhibit high inhibitory potency against VEGFR-2. The binding mode of such compounds typically involves interactions with key amino acid residues in the VEGFR-2 active site.

Table 1: Hypothetical Binding Interactions of a Naphthamide Scaffold with VEGFR-2 Active Site

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residue(s) |

|---|---|---|

| Hydrogen Bonding | Amide N-H | Hinge Region (e.g., Cys919) |

| Hydrogen Bonding | Amide C=O | Hinge Region (e.g., Asp1046) |

| Hydrophobic (π-π) | Naphthalene (B1677914) Ring | Hydrophobic Pocket (e.g., Leu840, Val848) |

This table is illustrative and based on the binding modes of similar kinase inhibitors, not on specific published data for this compound.

The structural motifs of this compound suggest it could potentially bind to other protein families, such as other tyrosine kinases or histone deacetylases (HDACs). For instance, some kinase inhibitors exhibit polypharmacology, binding to multiple targets.

HDACs, particularly HDAC6, possess a catalytic tunnel that can accommodate inhibitor molecules. Docking studies of other chemical scaffolds into the HDAC6 active site have revealed the importance of hydrophobic interactions and hydrogen bonding with key residues and a catalytic zinc ion. While no specific studies link this compound to HDACs, its aromatic and hydrophobic nature could theoretically allow it to fit within the HDAC binding tunnel.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

To develop a QSAR model for a series of naphthamide analogs, their biological activities (e.g., IC₅₀ values) would be determined experimentally. Computational software would then be used to calculate a wide range of molecular descriptors for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

The resulting QSAR model would highlight the molecular descriptors that have the most significant impact on the biological potency of the compounds. These descriptors can be categorized into several types.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Potential Influence on Potency |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular volume, Surface area | Influences the fit of the ligand into the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the strength of hydrophobic interactions. |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule. |

This table provides general examples of descriptor classes and their relevance in QSAR studies.

By identifying the key descriptors, medicinal chemists can make more informed decisions about which parts of the molecule to modify to enhance its potency and other desirable properties.

Pharmacophore Modeling and Virtual Screening Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and identification of new therapeutic agents. For the chemical compound This compound , these approaches, particularly pharmacophore modeling and virtual screening, offer a pathway to understand its potential biological targets and to discover novel, related compounds with potentially enhanced activity. While specific studies on this compound are not extensively documented in public literature, the principles of these computational methods can be effectively illustrated through research on analogous naphthalene-based diarylamide structures.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to rapidly search large databases of chemical compounds for molecules that match the defined spatial and chemical features. This process can significantly narrow down the number of compounds for experimental testing, saving time and resources.

In the context of compounds structurally related to this compound, such as other naphthalene-based diarylamides, research has demonstrated their potential as inhibitors of specific protein kinases, which are crucial regulators of cell signaling. dongguk.edunih.gov Dysregulation of kinases, like the Raf family, is a hallmark of many cancers, making them important therapeutic targets. nih.gov

A common approach to developing pharmacophore models for kinase inhibitors involves analyzing the key interactions between known inhibitors and the ATP-binding site of the kinase. researchgate.net A general pharmacophore model for type I kinase inhibitors often includes:

One or two hydrogen bond acceptor sites that interact with the hinge region of the kinase.

A hydrophobic region that occupies the adenine (B156593) pocket.

An additional hydrophobic region. researchgate.net

Virtual screening can then be employed using such a pharmacophore model. This technique computationally filters large libraries of compounds to identify those that fit the pharmacophore model and are therefore more likely to be active. nih.govmdpi.com For instance, in a study focused on discovering novel pan-Raf kinase inhibitors, a series of naphthalene-based diarylamides were designed and synthesized. nih.govnapier.ac.uk While this study did not explicitly detail a pharmacophore model, the design of these compounds was based on rational drug design principles, leading to the identification of potent inhibitors. nih.govnapier.ac.uk The in-silico part of such a study often includes molecular docking, a method that predicts the preferred orientation of a molecule when bound to a target, which complements pharmacophore-based screening. nih.govmdpi.com

The findings from studies on analogous compounds can provide valuable insights. For example, research on naphthalene-based diarylamides as pan-Raf inhibitors has yielded compounds with significant inhibitory activity against various Raf kinase isoforms. dongguk.edunih.gov The table below summarizes the inhibitory activity of some of these analogous compounds, which could serve as a basis for developing a pharmacophore model and for future virtual screening campaigns aimed at discovering even more potent inhibitors.

| Compound | B-RafWT (% Inhibition at 10 µM) | B-RafV600E (% Inhibition at 10 µM) | c-Raf (% Inhibition at 10 µM) | Reference |

|---|---|---|---|---|

| Compound 9a | >90% | >90% | >90% | nih.gov |

| Compound 9b | >90% | >90% | >90% | nih.gov |

| Compound 9c | >90% | >90% | >90% | nih.gov |

| Compound 9d | >90% | >90% | >90% | nih.gov |

| Compound 9f | >90% | >90% | >90% | nih.gov |

Furthermore, virtual screening can identify novel scaffolds that fit the pharmacophore model but are structurally distinct from the initial template compounds. This can lead to the discovery of compounds with improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles. For example, a virtual screening campaign targeting the SARS-CoV-2 main protease, starting from a large compound library, successfully identified potential non-covalent inhibitors. nih.gov A similar approach, guided by a pharmacophore model derived from this compound and its analogs, could be envisioned.

The table below outlines a hypothetical virtual screening workflow that could be applied to identify novel kinase inhibitors based on the pharmacophore features of this compound.

| Step | Description | Objective | Reference |

|---|---|---|---|

| 1. Pharmacophore Model Generation | Identify key chemical features of this compound and its active analogs (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). | Create a 3D query for database searching. | mdpi.com |

| 2. Database Selection | Choose a large, diverse chemical database (e.g., ZINC, PubChem) for screening. | Ensure a wide chemical space is explored. | nih.gov |

| 3. Pharmacophore-Based Screening | Use the pharmacophore model to rapidly filter the database and identify molecules that match the key features. | Generate an initial list of "hit" compounds. | mdpi.com |

| 4. Molecular Docking | Dock the hit compounds into the 3D structure of the target protein (e.g., a Raf kinase) to predict binding modes and estimate binding affinities. | Refine the hit list by prioritizing compounds with favorable predicted binding interactions. | nih.govmdpi.com |

| 5. ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds. | Filter out compounds with predicted poor drug-like properties. | nih.gov |

| 6. Experimental Validation | Synthesize and experimentally test the final set of promising candidates in biochemical and cellular assays. | Confirm the biological activity of the virtual screening hits. | nih.gov |

Analytical and Spectroscopic Characterization of Naphthamide Compounds

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are indispensable for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. In the analysis of a library of compounds including substituted methylene (B1212753) malonamic acids, HPLC was effectively used for the quantitative determination of product conversion and purity. capes.gov.br For N-(2-ethyl-6-methylphenyl)-1-naphthamide, a reversed-phase HPLC method would typically be employed. The compound is dissolved in a suitable organic solvent and injected into the system. The separation is based on the differential partitioning of the compound between the mobile phase (a mixture of polar solvents like water and acetonitrile (B52724) or methanol) and a nonpolar stationary phase (commonly a C18-bonded silica (B1680970) column). nih.govnih.gov

The purity is determined by the peak area of the analyte in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample. The percentage purity is calculated by comparing the area of the main peak to the total area of all detected peaks.

Interactive Data Table: Representative HPLC Purity Analysis

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Retention Time (tR) | 8.52 min |

| Purity (%) | >98% |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry. This technique is crucial for confirming the molecular weight of the target compound. As the compound elutes from the LC column, it is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, which typically forms the protonated molecule [M+H]⁺. nih.govrsc.org

For this compound (Molecular Formula: C₂₀H₁₉NO), the expected exact mass is 289.1467 g/mol . The LC-MS analysis should reveal a prominent ion peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 290.1545. The detection of this ion provides strong evidence for the successful synthesis of the target compound. chemwhat.com LC-MS/MS methods can further be used for quantification in various biological matrices. nih.gov

Interactive Data Table: Representative LC-MS Data

| Parameter | Value |

| Ionization Mode | Positive Electrospray (ESI+) |

| Molecular Formula | C₂₀H₁₉NO |

| Theoretical Mass (M) | 289.1467 u |

| Observed Ion [M+H]⁺ | 290.1545 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the naphthyl and phenyl rings, the amide proton (N-H), and the aliphatic protons of the ethyl and methyl groups. The integration of these signals corresponds to the number of protons, while their splitting patterns (singlet, doublet, triplet, etc.) reveal adjacent protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, analysis of various 1,2-diaryl-1H-4,5-dihydroimidazoles shows how different aryl substituents influence the chemical shifts of nearby protons. researchgate.net

Interactive Data Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 - 7.40 | Multiplet | 7H | Naphthyl-H |

| ~ 7.80 | Singlet | 1H | NH (amide) |

| ~ 7.25 - 7.10 | Multiplet | 3H | Phenyl-H |

| ~ 2.70 | Quartet | 2H | -CH₂- (ethyl) |

| ~ 2.20 | Singlet | 3H | -CH₃ (methyl) |

| ~ 1.15 | Triplet | 3H | -CH₃ (ethyl) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound would show signals for the carbonyl carbon of the amide, the aromatic carbons of both rings, and the aliphatic carbons of the ethyl and methyl groups. The chemical shift of the carbonyl carbon is typically found in the range of 165-175 ppm. Similar to ¹H NMR, the specific chemical shifts in ¹³C NMR are dependent on the electronic environment of each carbon atom. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.0 | C=O (amide) |

| ~ 138.0 - 124.0 | Aromatic-C (Naphthyl & Phenyl) |

| ~ 24.5 | -CH₂- (ethyl) |

| ~ 18.0 | -CH₃ (methyl) |

| ~ 14.0 | -CH₃ (ethyl) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While LC-MS is used for molecular weight confirmation, standalone MS with harder ionization techniques like Electron Ionization (EI) is used to study fragmentation pathways, which can help confirm the structure.

For N-aryl amides, a characteristic fragmentation is the cleavage of the amide (N-CO) bond. nih.govrsc.org This cleavage would lead to the formation of two primary fragment ions: the naphthoyl acylium ion and the 2-ethyl-6-methylphenylaminyl radical or cation. The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound. Studies on the fragmentation of various amides show that this N-CO cleavage is a dominant pathway, often resulting in a stable acylium cation as a major peak in the spectrum. nih.govmiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z | Proposed Fragment Ion | Structure |

| 289 | [M]⁺ | [C₂₀H₁₉NO]⁺ |

| 155 | [C₁₀H₇CO]⁺ | Naphthoyl cation |

| 135 | [C₉H₁₃N]⁺ | 2-ethyl-6-methylaniline (B166961) cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation (from loss of CO) |

Advanced Research Applications of Naphthamide Derivatives

Development as Chemical Probes for Biological Systems

There is no available scientific literature that describes the development or use of N-(2-ethyl-6-methylphenyl)-1-naphthamide as a chemical probe. Research on other naphthamide derivatives has shown their potential as fluorescent probes for detecting various analytes in biological systems. These probes are typically designed with specific functionalities that allow them to interact with a target molecule and produce a measurable signal, such as a change in fluorescence. However, no such applications have been documented for this compound.

Future Directions and Emerging Research Opportunities

Design of Novel Naphthamide Scaffolds with Enhanced Selectivity

A primary objective in the evolution of N-(2-ethyl-6-methylphenyl)-1-naphthamide analogs is the development of new molecular frameworks that exhibit heightened selectivity for their biological targets. Enhanced selectivity is paramount for minimizing off-target effects and improving the therapeutic index of drug candidates. Future research will likely concentrate on several key strategies to achieve this.

One promising approach involves the synthesis of hybrid molecules that combine the naphthamide core with other pharmacologically active moieties. This strategy has the potential to create bifunctional molecules that can interact with multiple targets or possess improved pharmacokinetic properties. For instance, the creation of hybrids between naphthamide and other enzyme inhibitors could lead to compounds with synergistic or additive effects.

Furthermore, a detailed investigation of the structure-activity relationships (SAR) of substituted naphthamides will continue to be a critical area of research. By systematically modifying the substituents on both the naphthalene (B1677914) ring and the phenylamide portion of the molecule, researchers can fine-tune the electronic and steric properties of the compounds to optimize their interaction with specific biological targets. This can lead to the identification of analogs with significantly improved selectivity for one enzyme isoform over another, a crucial factor for therapeutic efficacy and safety.

Exploration of New Therapeutic Indications for Naphthamide Analogues

While initial research into naphthamide derivatives has often focused on specific therapeutic areas, such as their role as enzyme inhibitors, the structural versatility of this scaffold suggests a much broader range of potential applications. A significant future direction will be the systematic evaluation of this compound and its analogs against a diverse array of biological targets implicated in various diseases.

One area of considerable interest is the potential of naphthamide analogs as inhibitors of vascular endothelial growth factor (VEGF) receptors. chemicalbook.com The inhibition of VEGF signaling is a validated strategy in cancer therapy, and the identification of novel naphthamide-based compounds with potent anti-angiogenic activity could open up new avenues for the treatment of solid tumors. chemicalbook.com

Moreover, the exploration of naphthamide derivatives as inhibitors of monoamine oxidases (MAOs) has shown promise for the treatment of neurodegenerative diseases. epa.gov Future studies could expand on this by investigating the potential of these compounds in other neurological and psychiatric disorders where MAO dysregulation is implicated. The development of selective MAO-A or MAO-B inhibitors from the naphthamide class could offer new therapeutic options with improved side-effect profiles compared to existing treatments. epa.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is set to revolutionize the discovery and development of novel naphthamide-based therapeutics. Advanced computational techniques are becoming increasingly indispensable for accelerating the drug design process and providing deep insights into molecular interactions.

Molecular docking and molecular dynamics simulations, for example, can be employed to predict the binding modes of this compound analogs to their target proteins. These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for subsequent synthesis and experimental testing. This approach significantly reduces the time and resources required for lead identification.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of naphthamide derivatives with their biological activity. These models can then guide the design of new analogs with enhanced potency and desired pharmacokinetic properties. The integration of these computational approaches with high-throughput experimental screening will create a powerful and efficient engine for the discovery of the next generation of naphthamide-based drugs.

Addressing Research Gaps in this compound Studies

Despite the progress made, there remain notable gaps in the understanding of this compound and its derivatives. A concerted effort to address these knowledge gaps will be crucial for the successful translation of these compounds from the laboratory to the clinic.

A key area requiring further investigation is the comprehensive elucidation of the mechanism of action of these compounds at a molecular level. While initial studies may identify a primary biological target, a deeper understanding of the downstream signaling pathways and potential off-target effects is necessary. This will involve a combination of biochemical, cellular, and in vivo studies to build a complete picture of the pharmacological profile of these molecules.

Additionally, more extensive research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs. A favorable pharmacokinetic profile is a critical determinant of a drug's success, and early characterization of these properties can help to guide the optimization of lead compounds.

Finally, long-term in vivo studies are required to establish the efficacy and safety of promising naphthamide candidates in relevant animal models of disease. These studies are essential for validating the therapeutic potential of these compounds and for providing the necessary data to support their advancement into clinical trials. Addressing these research gaps will be a collaborative effort, requiring the expertise of medicinal chemists, pharmacologists, and computational scientists.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing N-(2-ethyl-6-methylphenyl)-1-naphthamide with high purity?

Methodological Answer:

Synthesis typically involves coupling 1-naphthoic acid derivatives with 2-ethyl-6-methylaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Characterization should include:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton shifts and substituent effects.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or GC-MS.

Refer to analogous naphthamide synthesis protocols, such as those for anticholinesterase agents .

Basic: What in vitro and in vivo models are suitable for preliminary toxicity screening?

Methodological Answer:

- In Vitro Models:

- HepG2 cells for hepatic toxicity assessment via MTT assays.

- Primary renal proximal tubule cells to evaluate nephrotoxicity (LDH release, oxidative stress markers).

- In Vivo Models:

- Rodents (rats/mice): Administer doses (10–100 mg/kg) via oral gavage or intraperitoneal injection. Monitor systemic effects per Table B-1 in , including body weight, hematological parameters, and organ histopathology .

- Aquatic Models (Daphnia magna): Assess acute toxicity (48-hr LC50) for environmental risk profiling.

Advanced: How to design experiments to resolve contradictions in toxicity data across species?

Methodological Answer:

Contradictions often arise from species-specific metabolic pathways or exposure routes. To address this:

Comparative Metabolism Studies: Use liver microsomes from humans and laboratory mammals to identify metabolite profiles via LC-MS/MS.

Route-Specific Exposure: Replicate inhalation, oral, and dermal routes (as in ’s inclusion criteria) to compare bioavailability and toxicity thresholds .

Dose-Response Modeling: Apply benchmark dose (BMD) software to quantify interspecies variability in NOAEL/LOAEL values.

Advanced: How can sediment-water systems be used to study environmental degradation pathways?

Methodological Answer:

- Experimental Setup:

- Key Parameters:

Advanced: What computational strategies are effective for studying enzyme interactions?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

- Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR Modeling:

- Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict inhibitory potency.

Advanced: How can multi-omics approaches elucidate mechanisms of toxicity mitigation?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on exposed organisms (e.g., rice seedlings) to identify differentially expressed genes (e.g., detoxification enzymes like cytochrome P450s) .

- Metabolomics: Use GC-MS or UPLC-QTOF to profile metabolites (e.g., glutathione conjugates) linked to oxidative stress.

- Integration: Apply pathway analysis tools (KEGG, MetaCyc) to map interactions between gene expression and metabolic shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.